2-(Bromomethyl)-4-methyl-1,3-thiazole 2-(Bromomethyl)-4-methyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 913073-81-1
VCID: VC4231521
InChI: InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
SMILES: CC1=CSC(=N1)CBr
Molecular Formula: C5H6BrNS
Molecular Weight: 192.07

2-(Bromomethyl)-4-methyl-1,3-thiazole

CAS No.: 913073-81-1

Cat. No.: VC4231521

Molecular Formula: C5H6BrNS

Molecular Weight: 192.07

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-4-methyl-1,3-thiazole - 913073-81-1

Specification

CAS No. 913073-81-1
Molecular Formula C5H6BrNS
Molecular Weight 192.07
IUPAC Name 2-(bromomethyl)-4-methyl-1,3-thiazole
Standard InChI InChI=1S/C5H6BrNS/c1-4-3-8-5(2-6)7-4/h3H,2H2,1H3
Standard InChI Key HAKYXXAQICRHJQ-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)CBr

Introduction

Structural and Physical Properties

The compound’s molecular formula is C₅H₆BrNS, with a molecular weight of 192.08 g/mol . Key structural attributes include:

  • Thiazole ring: A five-membered heterocycle containing sulfur (at position 1) and nitrogen (at position 3).

  • Bromomethyl group: Positioned at carbon 2, enabling nucleophilic substitution reactions.

  • Methyl group: Located at carbon 4, contributing to steric and electronic effects.

PropertyValueSource
Molecular FormulaC₅H₆BrNS
Molecular Weight192.08 g/mol
DensityNot reported
SMILES CodeCC1=CSC(CBr)=N1
IUPAC Name2-(Bromomethyl)-4-methyl-1,3-thiazole

Synthesis and Reaction Mechanisms

The compound is typically synthesized via radical bromination of 4-methyl-1,3-thiazole. A common method involves:

  • Reagents: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN).

  • Conditions: Reflux in a solvent (e.g., carbon tetrachloride or DMF).

  • Mechanism: Radical initiation by AIBN generates bromine radicals, which selectively brominate the methyl group at position 2 .

For industrial applications, continuous flow reactors are employed to optimize yield and scalability.

Chemical Reactivity and Functionalization

The bromomethyl group renders the compound highly reactive, enabling diverse transformations:

Nucleophilic Substitution

  • Reagents: Sodium azide, thiocyanate, or amines.

  • Conditions: Polar aprotic solvents (DMF/DMSO), elevated temperatures.

  • Products: Azides, thiocyanates, or substituted amines.

Oxidation

  • Reagents: m-CPBA, hydrogen peroxide, or KMnO₄.

  • Products: Sulfoxides or sulfones, depending on oxidizing strength .

Reduction

  • Reagents: LiAlH₄ or NaBH₄.

  • Products: Dihydrothiazoles (e.g., saturated thiazolines) .

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionNaCN, DMF, 80°C2-(Cyanomethyl)-4-methyl-1,3-thiazole
Oxidationm-CPBA, CH₂Cl₂, 0°CSulfoxide derivatives
ReductionLiAlH₄, THF, reflux2-(Hydroxymethyl)-4-methylthiazoline
Hazard SymbolCodeDescription
⚠️H302Harmful if swallowed
⚠️H315Causes skin irritation
⚠️H318Causes serious eye irritation
⚠️H335May cause respiratory irritation

Storage Recommendations:

  • Store in a cool, dry place away from incompatible substances (e.g., strong bases).

  • Use PPE: gloves, goggles, and a face mask during handling .

SupplierPurityPackaging OptionsContact
Key Organics>95%Custom quotationsLS-12220
BLD Pharm>95%250 mg to 1 g913073-81-1
Sigma-AldrichDiscontinuedN/AN/A

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator